REACTION_CXSMILES
|
[C:1]1(N)[C:6](F)=[C:5](F)[C:4](F)=[C:3]([NH2:10])[C:2]=1F.Cl.Cl.[NH3:15].N[C:17]1[C:18](C)=[C:19]([OH:24])[C:20](C)=[CH:21][CH:22]=1.OO>O>[CH:17]1[C:22](=[N:10][C:3]2[CH:4]=[CH:5][C:6]([NH2:15])=[CH:1][CH:2]=2)[CH:21]=[CH:20][C:19](=[O:24])[CH:18]=1 |f:0.1.2|
|
Name
|
methoxyparaphenylenediamine
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=CC1)C)O)C
|
Name
|
mixture
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
On filtering the reaction mixture on a suction
|
Type
|
FILTRATION
|
Details
|
filter there
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |